

Technical Monograph: 3-Chloro-2-ethoxy-5-nitropyridine (CAS 874492-07-6)

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Compound of Interest

Compound Name: 5-chloro-3-ethoxy-2-nitroPyridine

Cat. No.: B12065465

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Executive Summary & Nomenclature Alert

Critical Nomenclature Clarification: A distinct discrepancy exists between the chemical name and the CAS number provided in the topic request.

- CAS 874492-07-6 corresponds to 3-Chloro-2-ethoxy-5-nitropyridine.
- The name **5-chloro-3-ethoxy-2-nitropyridine** corresponds to the structural isomer CAS 847902-51-6.^{[1][2][3][4]}

As the CAS registry number is the definitive unique identifier in chemical sourcing and regulatory filing, this guide is technically grounded on CAS 874492-07-6 (3-Chloro-2-ethoxy-5-nitropyridine). This scaffold is a critical intermediate in the synthesis of kinase inhibitors, particularly those requiring a highly functionalized pyridine core for ATP-binding pocket interactions.

Core Identity Profile

Property	Specification
IUPAC Name	3-Chloro-2-ethoxy-5-nitropyridine
CAS Number	874492-07-6
Molecular Formula	C ₇ H ₇ ClN ₂ O ₃
Molecular Weight	202.60 g/mol
SMILES	CCOC1=NC(Cl)=CC(=O)=C1
Appearance	Pale yellow to yellow crystalline solid
Melting Point	45–50 °C (Typical for this class)
Solubility	Soluble in DCM, EtOAc, DMSO; sparingly soluble in water

Structural Significance in Drug Design[12]

The 3-chloro-2-ethoxy-5-nitropyridine scaffold offers three distinct vectors for diversification, making it a "privileged structure" in medicinal chemistry:

- **C2-Ethoxy Group:** Acts as a hydrogen bond acceptor/donor mimic or hydrophobic filler. In many ALK and ROS1 inhibitors, alkoxy groups at this position tune lipophilicity and metabolic stability.
- **C3-Chloro Handle:** A steric blocker that forces the pyridine ring into specific torsion angles relative to biaryl coupling partners. It also serves as a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) if the C2/C5 positions are protected or orthogonal.
- **C5-Nitro Group:** A masked amine. Reduction yields the 5-amino derivative, a universal "hinge binder" motif in kinase inhibition, allowing for the formation of amide or urea linkages.

Synthetic Pathways & Protocols

The synthesis of CAS 874492-07-6 relies on the high regioselectivity of Nucleophilic Aromatic Substitution (

) in electron-deficient pyridines.

Retrosynthetic Analysis

The most robust route disconnects the C2-Ethoxy bond. The precursor, 2,3-dichloro-5-nitropyridine, possesses a C2-chlorine atom that is significantly more electrophilic than the C3-chlorine due to the combined electron-withdrawing effects of the ring nitrogen (ortho) and the C5-nitro group (para).

Detailed Experimental Protocol

Objective: Synthesis of 3-Chloro-2-ethoxy-5-nitropyridine from 2,3-dichloro-5-nitropyridine.

Reagents:

- Starting Material: 2,3-Dichloro-5-nitropyridine (1.0 eq)
- Nucleophile: Sodium Ethoxide (NaOEt) (1.1 eq) or Ethanol/ K_2CO_3
- Solvent: Anhydrous Ethanol (EtOH) or THF
- Temperature: 0 °C to 25 °C

Step-by-Step Methodology:

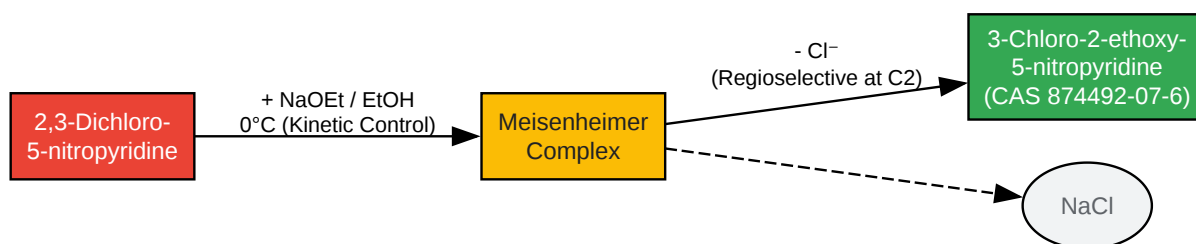
- Preparation: Charge a flame-dried reaction vessel with 2,3-dichloro-5-nitropyridine (e.g., 10.0 g, 51.8 mmol) and dissolve in anhydrous ethanol (100 mL) under atmosphere.
- Addition: Cool the solution to 0 °C using an ice bath. Dropwise add a solution of NaOEt (21 wt% in EtOH, 1.1 eq) over 30 minutes. Note: Control exotherm to prevent displacement of the C3-chloro or bis-substitution.
- Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (25 °C) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material ($R_f \sim 0.6$) should convert to the product ($R_f \sim 0.4$).

- Quench & Workup: Concentrate the reaction mixture under reduced pressure to remove bulk ethanol. Resuspend the residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).
- Purification: Dry the organic phase over anhydrous CaCl_2 , filter, and concentrate. Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) if necessary.

Self-Validating Checkpoint:

- $^1\text{H NMR}$ (CDCl_3 , 400 MHz): Look for the ethoxy quartet (~4.5 ppm) and triplet (~1.4 ppm). Crucially, verify the aromatic region shows two singlets (or doublets with small coupling) corresponding to H4 and H6. If the C3-Cl was displaced, the splitting pattern would change significantly.

Reaction Pathway Visualization



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Caption: Regioselective Nucleophilic Aromatic Substitution (

) targeting the highly activated C2 position.

Downstream Applications & Functionalization[12]

Once synthesized, CAS 874492-07-6 serves as a versatile linchpin. The most common workflow involves the reduction of the nitro group to an amine, followed by coupling to form the drug core.

Reduction to 5-Amino-3-chloro-2-ethoxypyridine

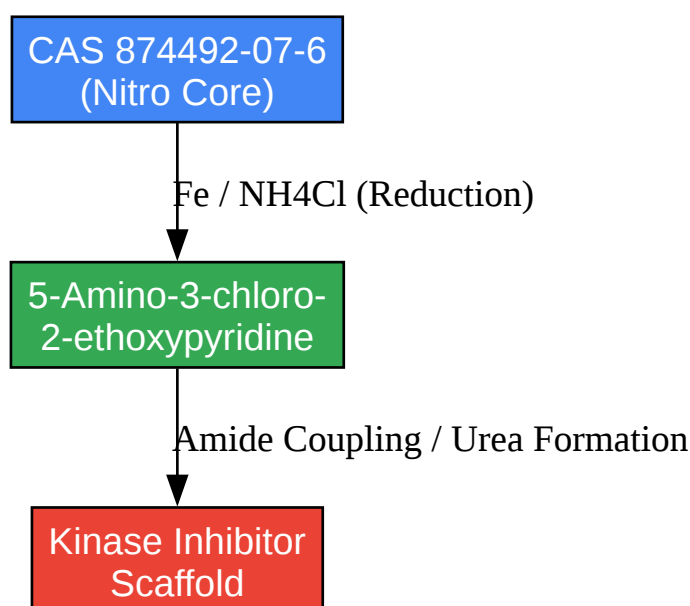
- Method A (Catalytic Hydrogenation):

(1 atm), 10% Pd/C, MeOH. Caution: Monitor carefully to avoid hydrodechlorination of the C3-Cl.

- Method B (Chemoselective): Iron powder (Fe),

, EtOH/H₂O, reflux. This method preserves the C3-chloro substituent with high fidelity.

Functionalization Workflow



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Caption: Standard medicinal chemistry workflow converting the nitro-pyridine core into a bioactive amino-pyridine scaffold.

Safety & Handling (HSE)

- Hazards: As a nitro-pyridine, the compound carries risks of potential explosivity upon heating (though lower than polynitro compounds). It is a skin and eye irritant.
- Storage: Store at 2–8 °C under inert gas (or Ar). Protect from light.

- Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (NOx control).

References

- PubChem Compound Summary. "3-Chloro-2-ethoxy-5-nitropyridine (CAS 874492-07-6)." National Center for Biotechnology Information. [Link](#)
- ChemScene Product Data. "3-Chloro-2-ethoxy-5-nitropyridine Structure and Properties." [Link](#)
- International Science Community Association. "Microwave Mediated Dearylation of 2-Aryloxy-5-Nitropyridine." Res. J. Chem. Sci. (Describing the synthesis of the 2-ethoxy derivative via SnAr). [Link](#)
- BLD Pharm. "Safety Data Sheet for CAS 874492-07-6." [Link](#)

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- 3. 1807062-29-8|3-Chloro-5-methoxy-2-nitropyridine|BLD Pharm [bldpharm.com]
- 4. CAS 847902-51-6 | 4H54-5-0R | MDL MFCD11878538 | 5-Chloro-3-ethoxy-2-nitropyridine | SynQuest Laboratories [synquestlabs.com]
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